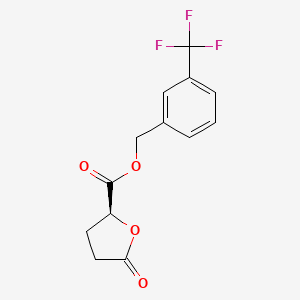

Tfmb-(S)-2-HG

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11F3O4 |

|---|---|

Molecular Weight |

288.22 g/mol |

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl (2S)-5-oxooxolane-2-carboxylate |

InChI |

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m0/s1 |

InChI Key |

UXTLNUGKDZMPTC-JTQLQIEISA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TFMB-(S)-2-HG; TFMB (S) 2 HG; TFMB(S)2HG; TFMB-S-2-HG; TFMB S 2 HG; |

Origin of Product |

United States |

Foundational & Exploratory

Tfmb-(S)-2-HG as a TET2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ten-Eleven Translocation (TET) family of dioxygenases, particularly TET2, are critical regulators of DNA methylation and gene expression. Loss-of-function mutations in TET2 are frequently observed in myeloid malignancies, making it a key target for therapeutic intervention. (S)-2-hydroxyglutarate ((S)-2-HG), the enantiomer of the well-known oncometabolite (R)-2-HG, has emerged as a potent inhibitor of TET enzymes. This document provides a comprehensive technical overview of α-trifluoromethylbenzyl-(S)-2-hydroxyglutarate (Tfmb-(S)-2-HG), a cell-permeable prodrug of (S)-2-HG, focusing on its mechanism of action as a TET2 inhibitor, its effects on cellular signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action

Competitive Inhibition of TET2

TET enzymes are α-ketoglutarate (α-KG)-dependent dioxygenases that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[1] this compound is a membrane-permeable ester that is rapidly hydrolyzed by intracellular esterases to release (S)-2-hydroxyglutarate ((S)-2-HG).[2] Due to its structural similarity to the endogenous cofactor α-KG, (S)-2-HG acts as a competitive antagonist, binding to the active site of TET2 and preventing the binding of α-KG.[3] This inhibition blocks the catalytic activity of TET2, leading to a reduction in global 5hmC levels and subsequent alterations in gene expression.[4] Notably, (S)-2-HG is reported to be a more potent inhibitor of TET1 and TET2 than its enantiomer, (R)-2-HG.[2]

Caption: Competitive inhibition of TET2 by (S)-2-HG.

Quantitative Data & Biological Activity

While (S)-2-HG is a more potent biochemical inhibitor of TET2 than (R)-2-HG, their cellular effects can be markedly different.[2] This is attributed to their opposing effects on other α-KG-dependent dioxygenases, such as the EglN prolyl hydroxylases involved in HIF-1α regulation.[2]

Table 1: Comparative Biological Effects of this compound vs. Tfmb-(R)-2-HG in TF-1 Cells

| Parameter | This compound | Tfmb-(R)-2-HG | Reference |

|---|---|---|---|

| TET2 Inhibition Potency | More Potent | Less Potent | [2] |

| Promotion of Cytokine-Independence | Did not promote at any concentration tested | Promoted in a dose-dependent manner | [2] |

| Blockade of Erythroid Differentiation | Did not block differentiation | Blocked differentiation | [2] |

| Effect on TET2 Knockdown-Induced Transformation | Antagonized transformation | Did not antagonize transformation |[2] |

Table 2: Effect of (R)-2-HG on 5hmC Levels in TF-1 Cells Note: Data for the (S)-enantiomer is not explicitly provided in the search results, but this table for the (R)-enantiomer provides context for the concentrations required to affect global 5hmC.

| Treatment Concentration (TFMB-(R)-2HG) | Resulting Intracellular (R)-2HG | Global 5hmC Levels | Reference |

|---|---|---|---|

| 100 µM | ~0.8 mM | No significant suppression | [5] |

| 250 µM | ~2.0 mM | No significant suppression | [5] |

| 500 µM | ~4.0 mM | Significant suppression |[5] |

Signaling Pathways Modulated by this compound

Inhibition of the TET2-Mediated DNA Demethylation Cascade

The primary signaling event initiated by this compound is the blockade of the DNA demethylation pathway. By inhibiting TET2, it prevents the conversion of 5mC to 5hmC, a crucial step for maintaining epigenetic stability and regulating gene expression.

Caption: Inhibition of the TET2-mediated DNA demethylation pathway.

Modulation of HIF-1α Signaling

(S)-2-HG is a known inhibitor of HIF prolyl hydroxylases (e.g., EglN).[6][7] These enzymes are also α-KG-dependent and are responsible for marking the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor for proteasomal degradation under normoxic conditions. By inhibiting these hydroxylases, (S)-2-HG stabilizes HIF-1α, allowing it to translocate to the nucleus and activate target genes associated with inflammation, glycolysis, and other cellular responses.[8][9]

Caption: (S)-2-HG-mediated stabilization and activation of HIF-1α.

Downregulation of Wnt/β-catenin Signaling

In certain cellular contexts, such as rat bone marrow stromal cells (rBMSCs), this compound has been shown to downregulate the expression of Wnt3a and intranuclear β-catenin.[6] This suggests an inhibitory effect on the canonical Wnt signaling pathway, which is crucial for development and is often dysregulated in cancer.

References

- 1. ashpublications.org [ashpublications.org]

- 2. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]

- 4. Registered report: Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases | eLife [elifesciences.org]

- 5. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | DNA Methyltransferase | TargetMol [targetmol.com]

- 8. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tfmb-(S)-2-HG and its Impact on Epigenetic Modifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tfmb-(S)-2-HG, a cell-permeable form of (S)-2-hydroxyglutarate ((S)-2-HG), serves as a critical tool for investigating the epigenetic and cellular consequences of this oncometabolite. As a potent inhibitor of Ten-Eleven Translocation (TET) enzymes and EglN prolyl hydroxylases, this compound facilitates the study of epigenetic dysregulation in various pathological contexts, particularly in cancers not harboring isocitrate dehydrogenase (IDH) mutations but exhibiting elevated (S)-2-HG levels. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on epigenetic modifications, and detailed protocols for its use in experimental settings.

Introduction

(S)-2-hydroxyglutarate is an enantiomer of the well-characterized oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), which is produced by mutant isocitrate dehydrogenase (IDH) 1 and 2 enzymes. While (R)-2-HG has been extensively studied for its role in promoting tumorigenesis through the inhibition of α-ketoglutarate-dependent dioxygenases, the biological functions of (S)-2-HG are also of significant interest. This compound, by enabling the delivery of (S)-2-HG into cells, allows for the precise dissection of its effects on epigenetic regulatory enzymes and downstream cellular processes. This compound is particularly valuable for understanding the paradoxical observation that while (S)-2-HG is a more potent inhibitor of TET enzymes than (R)-2-HG, it does not typically drive the same oncogenic transformation in hematopoietic cells[1][2].

Mechanism of Action

This compound is a trifluoromethylbenzyl-esterified prodrug of (S)-2-HG, a modification that renders the molecule cell-permeable. Once inside the cell, esterases cleave the trifluoromethylbenzyl group, releasing active (S)-2-HG. (S)-2-HG acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a large family of enzymes that includes TET methylcytosine hydroxylases and EglN prolyl hydroxylases (also known as Prolyl Hydroxylase Domain enzymes, or PHDs).

Inhibition of TET Enzymes

The primary epigenetic targets of (S)-2-HG are the TET enzymes (TET1, TET2, and TET3). These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in active DNA demethylation. By inhibiting TET enzymes, (S)-2-HG leads to a global reduction in 5hmC levels, thereby altering the epigenetic landscape and influencing gene expression. (S)-2-HG has been shown to be a more potent inhibitor of TET2 than (R)-2-HG[2].

Inhibition of EglN Prolyl Hydroxylases

(S)-2-HG also inhibits EglN prolyl hydroxylases, which are key regulators of the hypoxia-inducible factor (HIF) transcription factors. Under normoxic conditions, EglN hydroxylates HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. Inhibition of EglN by (S)-2-HG leads to the stabilization of HIF-α and the activation of hypoxic signaling pathways. This stands in contrast to (R)-2-HG, which has been reported to potentiate EglN activity in some contexts[2].

Quantitative Data on this compound Activity

While specific IC50 values for this compound are not consistently reported across the literature, its biological activity is typically assessed by measuring the intracellular concentration of (S)-2-HG and its downstream effects.

| Parameter | Cell Line | Concentration of this compound | Result | Reference |

| Intracellular (S)-2-HG | TF-1 | 250 µM | Comparable to intracellular (R)-2-HG from 250 µM Tfmb-(R)-2-HG | [2] |

| Cytokine-Independent Proliferation | TF-1 | Up to 500 µM | No promotion of cytokine-independent growth | [2] |

| Erythroid Differentiation (in response to EPO) | TF-1 | Up to 500 µM | No blockage of differentiation | [2] |

| Transformation induced by TET2 knockdown | TF-1 | 250 µM | Antagonized transformation | [2] |

Experimental Protocols

In Vitro Cell-Based Assays with this compound

Objective: To assess the effect of (S)-2-HG on hematopoietic cell proliferation and differentiation.

Cell Line: TF-1, a human erythroleukemia cell line that is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), or erythropoietin (EPO) for growth and survival[3].

Materials:

-

TF-1 cells (ATCC CRL-2003)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Human GM-CSF

-

Human Erythropoietin (EPO)

-

This compound (and Tfmb-(R)-2-HG as a comparator)

-

DMSO (vehicle control)

-

Cell counting solution (e.g., Trypan Blue) or a cell viability assay kit (e.g., CCK-8)[4]

-

Benzidine or other hemoglobin-detecting stain

Procedure:

4.1.1. Cell Culture and Maintenance:

-

Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS and 2 ng/mL GM-CSF.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.

4.1.2. Proliferation Assay (Cytokine Independence):

-

Wash TF-1 cells twice with PBS to remove residual GM-CSF.

-

Resuspend cells in RPMI-1640 with 10% FBS but without GM-CSF.

-

Plate cells in a 96-well plate at a density of 1x10^5 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 100 µM, 250 µM, 500 µM) or DMSO as a vehicle control. Include Tfmb-(R)-2-HG as a positive control for inducing cytokine independence.

-

Incubate for 72 hours.

-

Assess cell viability using a cell counting kit (e.g., CCK-8) according to the manufacturer's instructions, or by counting viable cells using Trypan Blue exclusion.

4.1.3. Differentiation Assay:

-

Culture TF-1 cells in the presence of this compound (e.g., 250 µM or 500 µM) or DMSO for a number of passages (e.g., 10 passages) to allow for epigenetic changes to accumulate.

-

Wash the cells to remove GM-CSF and the treatment compound.

-

Resuspend the cells in RPMI-1640 with 10% FBS and 1 U/mL EPO to induce erythroid differentiation.

-

After 8 days of incubation, assess differentiation by staining for hemoglobin using benzidine. Differentiated, hemoglobin-containing cells will stain blue.

-

Quantify the percentage of blue (differentiated) cells by light microscopy.

Quantification of Intracellular 2-Hydroxyglutarate by LC-MS

Objective: To measure the intracellular concentration of (S)-2-HG following treatment with this compound.

Procedure: A detailed protocol for the derivatization and LC-MS/MS analysis of 2-HG enantiomers is available and should be followed for accurate quantification. The general steps are as follows:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and perform a metabolite extraction, typically using a cold methanol/water/chloroform procedure.

-

Dry the polar metabolite fraction.

-

Derivatize the samples to enable chiral separation of the (S)- and (R)-enantiomers.

-

Analyze the derivatized samples by liquid chromatography-mass spectrometry (LC-MS).

-

Quantify the peak areas corresponding to the derivatized (S)-2-HG and compare to a standard curve.

Visualizations of Pathways and Workflows

Signaling Pathway of (S)-2-HG in Epigenetic Modification

Caption: Mechanism of (S)-2-HG Action on Epigenetic Regulation.

Experimental Workflow for Comparing (S)-2-HG and (R)-2-HG Effects

Caption: Workflow for Comparing 2-HG Enantiomer Effects.

Conclusion

This compound is an indispensable chemical probe for elucidating the specific roles of (S)-2-hydroxyglutarate in epigenetic regulation and cellular function. Its ability to potently inhibit TET enzymes and EglN prolyl hydroxylases provides a means to study the downstream consequences of these activities, particularly in the context of cancer and other diseases with metabolic dysregulation. The provided protocols and conceptual frameworks offer a starting point for researchers to design and execute experiments aimed at further unraveling the complex biology of this intriguing oncometabolite.

References

- 1. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and analysis of human erythropoietin receptors on a factor-dependent cell line, TF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High yield secretion of human erythropoietin from tobacco cells for ex vivo differentiation of hematopoietic stem cells towards red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Tfmb-(S)-2-HG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfmb-(S)-2-HG, a trifluoromethylbenzyl-esterified derivative of (S)-2-hydroxyglutarate ((S)-2-HG), has emerged as a critical research tool for investigating the intricate roles of oncometabolites in cellular signaling and disease pathogenesis. As a cell-permeable precursor to (S)-2-HG, this compound allows for the controlled intracellular delivery of this key metabolic modulator. (S)-2-HG is an enantiomer of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), which is famously associated with isocitrate dehydrogenase (IDH) mutations in various cancers. While both enantiomers are competitive inhibitors of α-ketoglutarate (α-KG)-dependent dioxygenases, they exhibit distinct biological activities and target specificities, making this compound an invaluable molecule for dissecting their differential effects.[1][2]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound. It is designed to furnish researchers and drug development professionals with the essential data and methodologies to effectively utilize this compound in their studies.

Physicochemical Properties

This compound is a synthetically derived small molecule designed for enhanced cell permeability compared to its parent compound, (S)-2-HG.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₁F₃O₄ | [3] |

| Molecular Weight | 288.22 g/mol | [3] |

| CAS Number | 1445703-64-9 | [3] |

| Appearance | White to beige powder | [4] |

| Solubility | Soluble in DMSO (2 mg/mL) | [4] |

| Storage | -20°C | [4] |

Mechanism of Action

Upon cellular uptake, intracellular esterases cleave the trifluoromethylbenzyl group from this compound, releasing (S)-2-hydroxyglutarate ((S)-2-HG).[5] (S)-2-HG acts as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases by mimicking the endogenous substrate, α-ketoglutarate.[1] This inhibition leads to significant alterations in cellular metabolism and epigenetic regulation.

Inhibition of TET Dioxygenases and DNA Methylation

A primary target of (S)-2-HG are the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[6][7] These enzymes are crucial for DNA demethylation, catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), and further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). By inhibiting TET enzymes, (S)-2-HG leads to a global increase in DNA methylation (hypermethylation), which can result in the silencing of tumor suppressor genes and altered gene expression profiles.[8]

Inhibition of EglN Prolyl Hydroxylases and HIF-1α Regulation

(S)-2-HG also inhibits the EglN family of prolyl hydroxylases (PHDs).[6][9] These enzymes are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a key transcription factor in the cellular response to low oxygen. Hydroxylation of HIF-1α targets it for proteasomal degradation under normoxic conditions. Inhibition of EglN by (S)-2-HG leads to the stabilization of HIF-1α, even in the presence of oxygen, promoting a hypoxic-like state and influencing angiogenesis, glucose metabolism, and cell survival.[9]

Differential Effects Compared to (R)-2-HG

It is crucial to distinguish the effects of (S)-2-HG from its enantiomer, (R)-2-HG. While both inhibit TET enzymes, (S)-2-HG is reported to be a more potent inhibitor of TET1 and TET2.[9] In contrast, (R)-2-HG, but not (S)-2-HG, has been shown to downregulate HIF-1α by promoting EglN1 activity.[4] Furthermore, treatment with a cell-permeable form of (R)-2-HG, but not (S)-2-HG, has been demonstrated to promote leukemogenesis.[5]

Quantitative Data: Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of (S)-2-hydroxyglutarate against key α-ketoglutarate-dependent dioxygenases. Note: Specific IC50 values for the prodrug this compound are not widely available in the public domain; the data presented here is for the active compound, (S)-2-HG.

| Target Enzyme | IC50 Value (S)-2-HG | Reference |

| TET1 | More potent inhibitor than (R)-2-HG | [9] |

| TET2 | More potent inhibitor than (R)-2-HG | [9] |

| EglN1 (PHD2) | Micromolar to low millimolar range | [1] |

| EglN2 (PHD1) | Micromolar to low millimolar range | [1] |

| EglN3 (PHD3) | Micromolar to low millimolar range | [1] |

| KDM5B | ~150-200 µM | [10] |

Experimental Protocols

TET2 Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibition of TET2 activity in vitro.

Materials:

-

Recombinant human TET2 enzyme

-

5-methylcytosine (5mC) containing DNA substrate (e.g., biotinylated oligonucleotide)

-

α-ketoglutarate (α-KG)

-

Ascorbate

-

Fe(II) (as (NH₄)₂Fe(SO₄)₂)

-

This compound (or (S)-2-HG)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Streptavidin-coated magnetic beads

-

Anti-5-hydroxymethylcytosine (5hmC) antibody

-

Fluorescently labeled secondary antibody

-

Flow cytometer or LC-MS/MS system for detection

Procedure:

-

Prepare a reaction mixture containing reaction buffer, α-KG, ascorbate, and Fe(II).

-

Add the 5mC-containing DNA substrate to the reaction mixture.

-

Add varying concentrations of this compound (or a vehicle control) to the respective reaction wells.

-

Initiate the reaction by adding the recombinant TET2 enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction (e.g., by adding EDTA).

-

For Flow Cytometry Detection: a. Add streptavidin-coated magnetic beads to capture the biotinylated DNA substrate. b. Wash the beads to remove unbound components. c. Incubate the beads with a primary antibody against 5hmC. d. Wash the beads and incubate with a fluorescently labeled secondary antibody. e. Analyze the fluorescence intensity of the beads using a flow cytometer.

-

For LC-MS/MS Detection: a. Digest the DNA substrate to nucleosides. b. Analyze the levels of 5mC and 5hmC by LC-MS/MS.

-

Calculate the percentage of TET2 inhibition at each concentration of this compound and determine the IC50 value.

TF-1 Cell Proliferation and Differentiation Assay (General Protocol)

This protocol provides a general framework for assessing the effect of this compound on the proliferation and differentiation of the human erythroleukemia cell line TF-1.

Materials:

-

TF-1 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

This compound (dissolved in DMSO)

-

Erythropoietin (EPO) for differentiation induction

-

Cell proliferation assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Flow cytometry antibodies for differentiation markers (e.g., anti-CD235a/Glycophorin A)

-

Phosphate-buffered saline (PBS)

-

96-well plates

Procedure for Proliferation Assay:

-

Seed TF-1 cells in a 96-well plate at a desired density in culture medium.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the relative number of viable cells.

-

Normalize the results to the vehicle-treated control to determine the effect of this compound on cell proliferation.

Procedure for Differentiation Assay:

-

Culture TF-1 cells in the presence of various concentrations of this compound or vehicle control for a predetermined duration (e.g., several passages to allow for epigenetic changes).

-

Wash the cells to remove GM-CSF and resuspend them in a medium containing a suboptimal concentration of FBS.

-

Induce differentiation by adding erythropoietin (EPO) to the culture medium.

-

Incubate the cells for a period sufficient to observe differentiation (e.g., 5-7 days).

-

Harvest the cells and stain with fluorescently labeled antibodies against erythroid differentiation markers (e.g., CD235a).

-

Analyze the percentage of marker-positive cells by flow cytometry to assess the extent of differentiation.

Visualizations

Signaling Pathway of (S)-2-HG

Caption: Mechanism of action of this compound.

Experimental Workflow: TET2 Inhibition Assay

Caption: Workflow for an in vitro TET2 inhibition assay.

Conclusion

This compound is an indispensable tool for probing the complex biology of the oncometabolite (S)-2-hydroxyglutarate. Its ability to efficiently deliver (S)-2-HG into cells provides a powerful system for studying the downstream effects of inhibiting α-ketoglutarate-dependent dioxygenases. The distinct activities of (S)-2-HG compared to its (R)-enantiomer highlight the importance of using enantiomerically pure compounds like this compound to dissect specific cellular pathways. This technical guide provides a foundational understanding and practical methodologies for researchers to explore the multifaceted roles of (S)-2-HG in health and disease, paving the way for new discoveries and potential therapeutic strategies.

References

- 1. Transformation by the R Enantiomer of 2-Hydroxyglutarate Linked to EglN Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. graphviz.org [graphviz.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transformation by the R Enantiomer of 2-Hydroxyglutarate Linked to EglN Activation [dash.harvard.edu]

- 7. Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TET2 as an epigenetic master regulator for normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

The Role of Tfmb-(S)-2-HG in Deciphering Oncometabolite Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of oncometabolites—endogenous metabolites that can drive tumorigenesis at abnormally high concentrations—has reshaped our understanding of cancer metabolism and epigenetics. A key player in this field is 2-hydroxyglutarate (2-HG), which exists in two stereoisomers, (R)-2-HG and (S)-2-HG. While mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) lead to the accumulation of the oncometabolite (R)-2-HG, the distinct biological roles of the (S)-enantiomer are also of significant interest.[1][2]

To facilitate the study of these enantiomer-specific effects, cell-permeable precursors have been developed. Tfmb-(S)-2-HG is a synthetically derived, membrane-permeant ester precursor of (S)-2-hydroxyglutarate ((S)-2-HG, also known as L-2HG).[3][4] Once inside the cell, it is hydrolyzed by intracellular esterases to release (S)-2-HG, allowing researchers to investigate its direct effects on cellular processes with temporal and dosage control. This technical guide provides an in-depth overview of this compound's mechanism of action, its key cellular targets, and its application in experimental protocols to study oncometabolite biology.

Core Properties and Mechanism of Action

This compound is designed to mimic the oncometabolite (S)-2-HG, thereby serving as a critical tool for probing enantiomer-specific cellular responses.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (2S)-Tetrahydro-5-oxo-2-furancarboxylic acid, [3-(trifluoromethyl)phenyl]methyl ester | [4] |

| Synonyms | (S)-2-HG-TFMB, (S)-TFMB-2-HG, TFMB-L2HG | [4] |

| CAS Number | 1445703-64-9 | [4][5] |

| Molecular Formula | C₁₃H₁₁F₃O₄ | [4][5] |

| Molecular Weight | 288.22 g/mol | [4][5] |

| Appearance | White to beige powder | [4] |

| Solubility | DMSO (e.g., 2 mg/mL or 60 mg/mL) | [4][6] |

| Storage | Powder: -20°C (long-term); Solution: -80°C (up to 1 year) | [4][6] |

The primary mechanism of action for the resulting (S)-2-HG is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[3][4] Structurally similar to α-KG, (S)-2-HG binds to the active site of these enzymes, displacing the native substrate and inhibiting their catalytic activity.[5] This inhibition disrupts a wide array of cellular processes, most notably epigenetic modifications and hypoxia signaling.

Caption: Competitive inhibition of α-KG-dependent dioxygenases by (S)-2-HG.

Key Cellular Targets and Signaling Pathways

(S)-2-HG is reported to be a more potent inhibitor than its (R)-enantiomer for several key α-KG-dependent dioxygenases, leading to distinct biological outcomes.[1][3][4]

TET DNA Hydroxylases

Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3) are critical for DNA demethylation, oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. (S)-2-HG is a potent inhibitor of TET enzymes, particularly TET2.[6][7][8][9] This inhibition leads to a global reduction in 5hmC levels and a corresponding increase in 5mC, altering the epigenetic landscape and gene expression.[10]

Caption: (S)-2-HG-mediated inhibition of the TET2 DNA demethylation pathway.

Histone Lysine Demethylases (KDMs)

The Jumonji C (JmjC) domain-containing family of histone demethylases also requires α-KG for activity. (S)-2-HG inhibits several KDMs, including KDM5B (JARID1B/PLU-1), leading to histone hypermethylation at specific lysine residues (e.g., H3K4, H3K36).[3][4][11] This epigenetic modification can result in a block to cellular differentiation.[12]

EglN Prolyl Hydroxylases (PHDs)

EglN enzymes are responsible for the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor 1α (HIF-1α). The two enantiomers of 2-HG have differential effects on this pathway. (S)-2-HG acts as an inhibitor of EglN hydroxylases.[3][4][6] In contrast, (R)-2-HG has been shown to promote EglN1 activity, leading to HIF-1α downregulation.[3][4] This opposing effect is a critical distinction and explains why (S)-2-HG, despite being a potent TET inhibitor, does not promote leukemogenesis in the same manner as (R)-2-HG.[1]

Wnt/β-catenin Signaling

Studies have shown that this compound can downregulate the expression of Wnt3a and intranuclear β-catenin, key components of the Wnt signaling pathway.[7] This suggests a role for (S)-2-HG in modulating pathways beyond epigenetics, such as those controlling cell fate and differentiation.

Experimental Applications and Protocols

This compound is a versatile tool for cell-based assays to explore the biological consequences of elevated (S)-2-HG.

General Experimental Workflow

The typical workflow involves dissolving the compound, treating cells at a desired concentration and duration, and then performing downstream analysis to measure metabolic, epigenetic, or phenotypic changes.

Caption: General experimental workflow for using this compound in cell culture.

Detailed Experimental Protocols

1. Osteogenic Differentiation Assay with rBMSCs [7]

-

Objective: To assess the effect of (S)-2-HG on the differentiation of rat Bone Marrow Stromal Cells (rBMSCs).

-

Cell Line: rBMSCs.

-

Protocol:

-

Culture rBMSCs in osteogenic induction medium.

-

Treat cells with 200 µM this compound for 7 days.

-

Assess differentiation using multiple endpoints:

-

Alkaline Phosphatase (ALP) Staining and Activity: Measure for early osteogenic activity.

-

Calcium Mineralization Assay: Use Alizarin Red S staining to quantify mineral deposition.

-

Gene Expression Analysis (qRT-PCR): Quantify mRNA levels of osteogenic markers such as Runx2, Osterix, ALP, and Col1α1.

-

Protein Expression Analysis (Western Blot): Measure protein levels of Wnt3a and intranuclear β-catenin.

-

-

-

Expected Outcome: Treatment with this compound is expected to inhibit osteogenic differentiation, as evidenced by diminished ALP activity, reduced calcium mineralization, and downregulated expression of key osteogenic markers.[7]

2. Hematopoietic Cell Transformation Assay [1]

-

Objective: To compare the transforming potential of (S)-2-HG and (R)-2-HG in hematopoietic cells.

-

Cell Line: TF-1 (erythroleukemia cell line).

-

Protocol:

-

Culture TF-1 cells in standard medium containing GM-CSF.

-

Treat cells with vehicle (DMSO), this compound, or Tfmb-(R)-2-HG (e.g., 250 µM) over multiple passages (e.g., 10 passages).

-

Cytokine-Independence Assay: Withdraw GM-CSF from the medium and monitor cell proliferation over several days using a cell counting or viability assay.

-

Differentiation Assay: Induce erythroid differentiation with erythropoietin (EPO) and assess differentiation by measuring hemoglobinization or cell surface markers.

-

Metabolite Confirmation (LC-MS): After a short incubation (e.g., 3 hours) with the compounds, lyse cells and use liquid chromatography-mass spectrometry to confirm the intracellular accumulation of the respective 2-HG enantiomers.

-

-

Expected Outcome: Unlike Tfmb-(R)-2-HG, which promotes cytokine-independent growth and blocks differentiation, this compound does not induce these leukemogenic phenotypes at any tested concentration.[1] This protocol is crucial for demonstrating the enantiomer-specific effects on transformation.

Quantitative Data Summary

Quantitative data from studies using cell-permeable 2-HG are essential for understanding dose-dependent effects. Much of the detailed quantitative work has focused on Tfmb-(R)-2-HG to link intracellular oncometabolite levels to cancer-relevant phenotypes, providing a benchmark against which the effects of this compound can be compared.

Table 2: Dose-Dependent Effects of Tfmb-(R)-2-HG Treatment in TF-1 Cells

| Treatment Concentration of Tfmb-(R)-2-HG | Resulting Intracellular (R)-2-HG Level | Effect on Global 5hmC Levels | Effect on Cytokine Independence | Source(s) |

| 100 µM | 0.8 mM | No significant suppression | Sufficient to induce | [13] |

| 250 µM | 2.0 mM | No significant suppression | Sufficient to induce | [13] |

| 500 µM | ~4.0 mM | Significant suppression | Robustly transforms cells | [13] |

This table highlights that leukemogenic transformation (cytokine independence) can be initiated by (R)-2-HG at concentrations that are not sufficient to cause a global reduction in 5hmC, suggesting that other targets, like histone demethylases, may be more sensitive or that localized TET2 inhibition is sufficient.[13]

Table 3: Comparative Inhibition of α-KG-Dependent Dioxygenases

| Enzyme | Inhibitor | Potency/Observation | Source(s) |

| TET1 / TET2 | (S)-2-HG | More potent inhibitor than (R)-2-HG | [1][3][4] |

| KDM5B (JARID1B) | (S)-2-HG | More potent inhibitor than (R)-2-HG | [3][4] |

| EglN1 (PHD2) | (S)-2-HG | Inhibitor | [3][4][6] |

| EglN1 (PHD2) | (R)-2-HG | Promotes activity (agonist) | [1][3][4] |

| TET2 | (R)-2-HG | IC₅₀ ≈ 5 mM | [13] |

| TET2CD | (S)-2-HG | Kᵢ = 19 µM (2OG competitive) | [14] |

| TET2CD | (R)-2-HG | Kᵢ = 23 µM (2OG competitive) | [14] |

Note: While some cellular studies report (S)-2-HG to be a more potent TET inhibitor, in vitro kinetic assays show similar Ki values for both enantiomers against the TET2 catalytic domain (TET2CD), indicating competitive inhibition with α-KG.[14]

Conclusion

This compound is an indispensable chemical probe for dissecting the specific biological roles of the (S)-enantiomer of 2-hydroxyglutarate. Its utility lies in its ability to elevate intracellular (S)-2-HG levels in a controlled manner, allowing for direct comparison with its oncogenic counterpart, (R)-2-HG. Research using this compound has been pivotal in demonstrating that while both enantiomers inhibit α-KG-dependent dioxygenases, their differential effects on enzymes like EglN prolyl hydroxylases lead to distinct and even opposing cellular phenotypes. For scientists in cancer biology and drug development, this compound provides a robust tool to explore the nuanced roles of oncometabolites in epigenetic regulation, cell differentiation, and signaling, ultimately paving the way for a more precise understanding of metabolic dysregulation in disease.

References

- 1. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. TFMB-(S)-2HG = 98 HPLC 1445703-64-9 [sigmaaldrich.com]

- 5. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]

- 6. This compound | DNA Methyltransferase | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.org]

- 9. This compound|CAS 1445703-64-9|DC Chemicals [dcchemicals.com]

- 10. The immunometabolite S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 12. IDH mutation impairs histone demet ... | Article | H1 Connect [archive.connect.h1.co]

- 13. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tfmb-(S)-2-HG in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfmb-(S)-2-HG, also known as (S)-2-Hydroxyglutarate-Trifluoromethylbenzyl ester, is a cell-permeable precursor of (S)-2-hydroxyglutarate ((S)-2-HG). Unlike its enantiomer, Tfmb-(R)-2-HG, which has been shown to promote leukemogenesis, this compound is often utilized as a negative control in studies investigating the oncogenic effects of (R)-2-HG.[1] However, this compound is a potent inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including the Ten-Eleven Translocation (TET) family of enzymes, particularly TET2.[2] This makes it a valuable tool for studying the downstream effects of TET inhibition and related cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

Compound Information

| Parameter | Value | Reference |

| Full Name | (S)-2-Hydroxyglutarate-Trifluoromethylbenzyl ester | |

| Synonyms | (S)-2-HG-TFMB, TFMB-L2HG | |

| Molecular Formula | C₁₃H₁₁F₃O₄ | |

| Molecular Weight | 288.22 g/mol | |

| Appearance | White to beige powder | |

| Solubility | DMSO (2 mg/mL) | |

| Storage | -20°C |

Reported In Vitro Concentrations and Cell Lines

| Cell Line | Concentration Range | Purpose of Treatment | Reference |

| TF-1 | 250 µM | Negative control for cytokine-independence and differentiation block | [1] |

| SCF ER-Hoxb8 | 500 µM | Negative control for impaired differentiation | [1] |

| Rat Bone Marrow Stromal Cells (rBMSCs) | 200 µM | Inhibition of osteogenic differentiation | [2] |

| General Cell Culture | 0.5 - 20 mM | Probing 2-HG enantiomer-specific cellular responses |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

-

Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.288 mg of this compound in 1 mL of DMSO.

-

Gently vortex or pipette up and down to ensure the compound is completely dissolved.

-

Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Cell Culture Treatment with this compound

Objective: To treat cultured cells with this compound to study its biological effects.

Materials:

-

Cultured cells of interest (e.g., TF-1, HEK293T, or other relevant cell lines)

-

Complete cell culture medium appropriate for the cell line

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates or flasks

Protocol:

-

Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare the working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to prepare a final concentration of 250 µM in 10 mL of medium, add 250 µL of the 10 mM stock solution to 9.75 mL of medium.

-

Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium as used for the highest concentration of this compound.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Proceed with downstream assays such as cell viability, proliferation, differentiation, or molecular analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound as described in Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Protocol:

-

Following treatment with this compound, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cells in medium.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway of (S)-2-HG

Caption: Intracellular conversion of this compound and subsequent inhibition of TET2.

Experimental Workflow for this compound Treatment

Caption: A generalized workflow for cell-based experiments using this compound.

Logical Relationship of (S)-2-HG and (R)-2-HG Effects

Caption: Contrasting biological effects of (S)-2-HG and (R)-2-HG in cancer models.

References

Application Notes and Protocols: Optimal Concentration of Tfmb-(S)-2-HG for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tfmb-(S)-2-HG, a cell-permeable precursor of (S)-2-hydroxyglutarate (L-2HG), in various in vitro experimental settings. The information presented here is intended to assist in the determination of optimal working concentrations and to provide standardized protocols for its application.

This compound serves as a valuable research tool for studying the metabolic and epigenetic roles of (S)-2-HG. As a competitive antagonist of α-ketoglutarate (α-KG)-dependent dioxygenases, it is a potent inhibitor of enzymes such as the Ten-Eleven Translocation (TET) family of 5-methylcytosine hydroxylases and EglN prolyl hydroxylases.[1][2][3] Its utility is particularly noted in cancer metabolism research, including studies on acute myeloid leukemia (AML), and in the investigation of epigenetic modifications and cellular differentiation.[2][3][4]

Data Presentation

For ease of reference, the following tables summarize the key properties and recommended concentrations of this compound for in vitro use.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | (S)-2-HG-TFMB, (S)-TFMB-2HG, TFMB-L2HG |

| CAS Number | 1445703-64-9[5] |

| Molecular Formula | C₁₃H₁₁F₃O₄[5] |

| Molecular Weight | 288.22 g/mol [5] |

| Appearance | White to beige powder[6] |

| Solubility | Soluble in DMSO (e.g., 2 mg/mL or 60 mg/mL)[2][5][6] |

| Storage | Store at -20°C for long-term use[5][6] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Application | Cell Type | Concentration Range | Notes |

| General Cell Culture | Various | 0.5 - 20 mM[5] | Typical range for probing enantiomer-specific cellular responses. |

| Inhibition of Osteogenic Differentiation | Rat Bone Marrow Stromal Cells (rBMSCs) | 200 µM[4] | Effective at inhibiting differentiation over a 7-day treatment period. |

| Leukemic Transformation Studies | TF-1 cells | 250 - 500 µM[7][8] | Used to study effects on cytokine-independent growth and differentiation. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in in vitro studies.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for concentration optimization.

Caption: Signaling pathway modulation by this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Materials:

-

This compound powder (MW: 288.22 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out 2.88 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add 100 µL of anhydrous DMSO to the tube.

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

Materials:

-

Cells of interest plated in a 96-well plate

-

Complete cell culture medium

-

This compound stock solution (100 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1 mM. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value, which represents the concentration that inhibits cell growth by 50%.

Protocol 3: In Vitro Osteogenic Differentiation Assay

Materials:

-

Rat Bone Marrow Stromal Cells (rBMSCs) or a similar mesenchymal stem cell line

-

Osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)

-

This compound stock solution

-

Alkaline Phosphatase (ALP) staining kit

-

Alizarin Red S staining solution

-

Cell lysis buffer for protein or RNA extraction

Procedure:

-

Cell Seeding: Plate rBMSCs in 6-well or 12-well plates and grow to confluence.

-

Induction of Differentiation: Replace the growth medium with osteogenic induction medium.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., a starting concentration of 200 µM) or a vehicle control (DMSO).[4] Refresh the medium and treatment every 2-3 days.

-

Incubation: Continue the incubation for 7 to 21 days.

-

Assessment of Differentiation:

-

ALP Staining (Day 7): Fix the cells and perform ALP staining according to the manufacturer's protocol. Osteogenic differentiation is indicated by the presence of blue or purple staining.

-

Alizarin Red S Staining (Day 14-21): Fix the cells and stain with Alizarin Red S solution to visualize calcium deposition, which appears as red nodules.

-

Gene Expression Analysis (qPCR): At various time points, extract RNA from the cells and perform quantitative PCR to measure the expression of osteogenic marker genes such as Runx2, ALP, and Osteocalcin.

-

Protein Analysis (Western Blot): Extract protein and perform Western blotting to assess the levels of osteogenic proteins.[4]

-

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate its diverse biological roles and determine its optimal concentration for specific in vitro applications.

References

- 1. TFMB-(S)-2HG | 1445703-64-9 | VHC70364 | Biosynth [biosynth.com]

- 2. This compound | DNA Methyltransferase | TargetMol [targetmol.com]

- 3. targetmol.cn [targetmol.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TFMB-(S)-2HG = 98 HPLC 1445703-64-9 [sigmaaldrich.com]

- 6. TFMB-(S)-2HG ≥98% (HPLC) | 1445703-64-9 [sigmaaldrich.com]

- 7. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tfmb-(S)-2-HG Treatment of Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfmb-(S)-2-HG is a cell-permeable trifluoromethylbenzyl-esterified form of (S)-2-hydroxyglutarate ((S)-2-HG). It serves as a crucial research tool for investigating the biological roles of (S)-2-HG, an enantiomer of the oncometabolite (R)-2-HG. While (R)-2-HG is associated with leukemogenesis, this compound displays distinct and sometimes opposing effects on hematopoietic stem and progenitor cells (HSPCs). These application notes provide a comprehensive overview of the known effects of this compound on hematopoietic stem cells (HSCs), detailed protocols for its use in experimental settings, and visualizations of the key signaling pathways involved.

(S)-2-HG is a potent inhibitor of the Ten-eleven translocation 2 (TET2) enzyme, a critical regulator of DNA methylation and hematopoietic stem cell function.[1] Loss-of-function mutations in TET2 are frequently observed in myeloid malignancies and lead to increased HSC self-renewal and a bias towards myeloid differentiation.[2] Paradoxically, while being a more potent inhibitor of TET2 than its (R)-enantiomer, (S)-2-HG does not promote leukemic transformation and, in some contexts, may even antagonize it.[3] This suggests a complex mechanism of action that is not solely dependent on TET2 inhibition and may involve other α-ketoglutarate-dependent dioxygenases.

These notes are intended to guide researchers in designing and executing experiments to further elucidate the role of this compound in hematopoiesis and to explore its potential therapeutic applications.

Data Presentation

The following tables summarize the currently understood effects of this compound on hematopoietic cells, primarily based on studies of (S)-2-HG and TET2 inhibition. It is important to note that direct quantitative data for this compound on primary HSCs is limited, and some of the presented data is inferred from studies on TET2 knockout models and contrasting effects of (R)-2-HG.

Table 1: Effects of this compound on Hematopoietic Cell Fate

| Parameter | Cell Type | Observed Effect | Concentration Range (inferred) | Reference |

| Self-Renewal | Murine HSCs (inferred from TET2 knockout) | Increased self-renewal capacity in serial replating assays. | N/A | [2] |

| Differentiation | TF-1 (erythroleukemia cell line) | Does not block erythropoietin (EPO)-induced differentiation. | 250-500 µM | [3] |

| SCF ER-Hoxb8 (murine progenitor cell line) | Does not impair differentiation in response to estrogen withdrawal. | Not Specified | [3] | |

| Primary HSCs (inferred) | Potential skewing of differentiation, though distinct from (R)-2-HG. Further research needed. | Not Specified | ||

| Apoptosis | General Cell Lines (inferred from studies on 2-HG) | May sensitize some cancer cells to ferroptosis. Effects on HSC apoptosis are not well-defined. | Not Specified | [4] |

| Leukemogenesis | TF-1 cells | Does not promote cytokine-independent growth or block differentiation. | 250-500 µM | [3] |

Table 2: this compound in Comparison to Tfmb-(R)-2-HG

| Feature | This compound | Tfmb-(R)-2-HG | Reference |

| TET2 Inhibition | More potent inhibitor | Less potent inhibitor | [3] |

| Effect on Hematopoietic Cell Differentiation | Does not block differentiation in tested cell lines. | Blocks differentiation and promotes cytokine-independent growth. | [3] |

| Leukemogenic Potential | Not observed to be leukemogenic. | Promotes leukemic transformation in cell line models. | [3] |

Experimental Protocols

The following are detailed protocols for the treatment and analysis of hematopoietic stem cells with this compound.

Protocol 1: Isolation and Culture of Murine Hematopoietic Stem Cells

This protocol describes the isolation of lineage-negative, Sca-1+, c-Kit+ (LSK) cells, a population enriched for HSCs, from mouse bone marrow.

Materials:

-

C57BL/6 mice (6-10 weeks old)

-

Sterile phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

ACK lysis buffer

-

Lineage Cell Detection Cocktail-Biotin, anti-mouse

-

Anti-mouse CD117 (c-Kit) APC antibody

-

Anti-mouse Ly-6A/E (Sca-1) PE-Cy7 antibody

-

Streptavidin-APC-Cy7

-

FACS buffer (PBS with 2% FBS)

-

StemSpan™ SFEM II medium supplemented with StemSpan™ CC100 cytokine cocktail

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

Procedure:

-

Bone Marrow Harvest: Euthanize mice and sterilize femurs and tibias with 70% ethanol. Flush bone marrow from the bones using a 25-gauge needle and syringe with PBS.

-

Red Blood Cell Lysis: Resuspend the bone marrow pellet in ACK lysis buffer and incubate for 5 minutes on ice. Quench the lysis with an excess of PBS and centrifuge.

-

Lineage Depletion: Resuspend the cell pellet in FACS buffer and incubate with the Lineage Cell Detection Cocktail-Biotin for 30 minutes on ice. Wash the cells and then incubate with streptavidin-conjugated magnetic beads. Perform magnetic-activated cell sorting (MACS) to deplete lineage-positive cells.

-

Staining for LSK Cells: Resuspend the lineage-negative cells in FACS buffer and stain with anti-mouse CD117 (c-Kit) APC and anti-mouse Ly-6A/E (Sca-1) PE-Cy7 antibodies for 30 minutes on ice in the dark.

-

FACS Sorting: Wash the cells and resuspend in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide). Sort for the Lin-Sca-1+c-Kit+ (LSK) population using a fluorescence-activated cell sorter.

-

Cell Culture and Treatment: Plate the sorted LSK cells in StemSpan™ SFEM II medium with cytokine cocktail at a density of 1 x 10^4 cells/well in a 96-well plate. Add this compound to the desired final concentration (e.g., 100-500 µM). Use an equivalent concentration of DMSO as a vehicle control. Culture the cells at 37°C in a humidified incubator with 5% CO2.

Protocol 2: In Vitro Differentiation Assay (Colony-Forming Unit Assay)

This assay assesses the ability of HSCs to differentiate into various hematopoietic lineages.

Materials:

-

Treated and control LSK cells from Protocol 1

-

MethoCult™ GF M3434 medium

-

35 mm culture dishes

Procedure:

-

After 48-72 hours of treatment with this compound or vehicle, harvest the LSK cells.

-

Resuspend the cells in PBS.

-

Add 100-500 cells to 1.1 mL of MethoCult™ GF M3434 medium.

-

Vortex the cell suspension thoroughly.

-

Allow the bubbles to dissipate for 5-10 minutes.

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™ mixture into each 35 mm culture dish.

-

Gently rotate the dishes to ensure even distribution.

-

Incubate at 37°C, 5% CO2 in a humidified incubator for 10-14 days.

-

Colony Scoring: Enumerate and classify colonies based on their morphology:

-

CFU-GM: Granulocyte, Macrophage

-

CFU-E: Erythroid

-

CFU-GEMM: Granulocyte, Erythroid, Macrophage, Megakaryocyte (multipotential)

-

-

Data Analysis: Compare the number and type of colonies in the this compound-treated group to the vehicle control group.

Protocol 3: Flow Cytometry Analysis of Hematopoietic Progenitor Populations

This protocol allows for the quantification of different hematopoietic progenitor populations following treatment.

Materials:

-

Treated and control cells from liquid culture (Protocol 1)

-

Antibodies for hematopoietic progenitor markers (e.g., anti-CD34, anti-CD16/32, anti-CD127 for common myeloid and lymphoid progenitors)

-

FACS buffer

-

Viability dye

Procedure:

-

Harvest cells from the liquid culture after the desired treatment period.

-

Wash the cells with FACS buffer.

-

Stain the cells with a cocktail of fluorescently-labeled antibodies against various hematopoietic progenitor markers for 30 minutes on ice in the dark.

-

Wash the cells and resuspend in FACS buffer containing a viability dye.

-

Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on viable, single cells and then identify and quantify the different progenitor populations based on their marker expression. Compare the percentages of each population between the this compound-treated and control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits TET2, altering DNA methylation and HSC fate.

Caption: Experimental workflow for treating HSCs with this compound.

Caption: this compound influences HSC differentiation pathways.

Concluding Remarks

This compound is a valuable tool for dissecting the complex role of TET2 and other dioxygenases in hematopoietic stem cell biology. The provided protocols offer a framework for investigating its effects on HSC self-renewal and differentiation. A key area for future research is to obtain more precise quantitative data on the dose-dependent effects of this compound on primary HSCs and to further delineate the downstream signaling pathways that distinguish its activity from that of its oncometabolic enantiomer, (R)-2-HG. Such studies will be instrumental for both fundamental hematology research and the development of novel therapeutic strategies for hematological disorders.

References

- 1. Tet2 loss leads to increased hematopoietic stem cell self-renewal and myeloid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TET2 as an epigenetic master regulator for normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonal and Quantitative In Vivo Assessment of Hematopoietic Stem Cell Differentiation Reveals Strong Erythroid Potential of Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tfmb-(S)-2-HG in Histone Demethylation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfmb-(S)-2-HG is a cell-permeable trifluoromethylbenzyl ester of (S)-2-hydroxyglutarate ((S)-2-HG).[1] Once inside the cell, it is hydrolyzed to release (S)-2-HG, a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[1] This family of enzymes includes crucial epigenetic regulators such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[1] By mimicking the endogenous oncometabolite (S)-2-HG, this compound serves as a valuable tool for studying the role of these enzymes in various biological processes, including gene expression, cell differentiation, and the development of diseases like cancer.

These application notes provide detailed protocols for utilizing this compound in both in vitro and cellular histone demethylation assays, along with data on its inhibitory activity and its impact on key signaling pathways.

Mechanism of Action

This compound acts as a pro-drug, efficiently delivering (S)-2-HG into cells. (S)-2-HG then competitively inhibits α-KG-dependent dioxygenases by binding to the active site, thereby preventing the binding of the natural substrate, α-ketoglutarate.[1] This inhibition leads to a hypermethylated state of histones and DNA, which in turn affects gene expression and cellular function. (S)-2-HG has been reported to be a more potent inhibitor of certain KDMs, such as KDM5B, and TET enzymes (TET1/2) compared to its enantiomer, (R)-2-HG.[1]

Quantitative Data: Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for (S)-2-hydroxyglutarate against various α-ketoglutarate-dependent dioxygenases. This data can be used as a reference for the expected potency of this compound following intracellular conversion to (S)-2-HG.

| Target Enzyme | IC50 (mM) for (S)-2-HG |

| KDM5A | < 1 |

| KDM5B | Potent Inhibition Reported |

| KDM5C | < 1 |

| KDM5D | < 1 |

| TET2 | Potent Inhibition Reported |

Note: Specific IC50 values for this compound are not widely available in the literature. The provided data for (S)-2-HG serves as a strong indicator of the target enzymes' sensitivity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of KDM5B Inhibition by this compound

Inhibition of KDM5B by (S)-2-HG derived from this compound can lead to the activation of the PI3K/AKT signaling pathway. KDM5B typically represses the transcription of genes involved in this pathway. Its inhibition, therefore, can result in increased cell proliferation and survival.

Caption: Inhibition of KDM5B by this compound leading to PI3K/AKT pathway activation.

Signaling Pathway of TET1/2 Inhibition and Wnt Signaling

This compound-mediated inhibition of TET1 and TET2 can impact the Wnt signaling pathway. TET enzymes are known to demethylate and activate the expression of Wnt pathway inhibitors like DKK and SFRP. Inhibition of TETs can therefore lead to the silencing of these inhibitors and subsequent activation of Wnt signaling, which has been linked to changes in cell differentiation.[2]

Caption: this compound mediated inhibition of TET1/2 and its effect on Wnt signaling.

Experimental Workflow for Cellular Histone Demethylation Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on histone methylation in a cellular context.

Caption: Workflow for analyzing cellular histone methylation changes after this compound treatment.

Experimental Protocols

Protocol 1: In Vitro Histone Demethylase (KDM) Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on the activity of a purified, recombinant JmjC domain-containing histone demethylase.

Materials:

-

Recombinant histone demethylase (e.g., KDM5B)

-

Methylated histone H3 peptide substrate (e.g., H3K4me3)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid

-

Detection Antibody: Primary antibody specific to the demethylated product (e.g., anti-H3K4me2) and a secondary antibody conjugated to a detectable label (e.g., HRP).

-

96-well microplate (high-binding)

-

Plate reader

Procedure:

-

Substrate Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL methylated histone peptide substrate in PBS. Incubate overnight at 4°C.

-

Washing: Wash the wells three times with 200 µL of PBST (PBS with 0.05% Tween-20).

-

Blocking: Block the wells with 200 µL of 5% BSA in PBST for 1 hour at room temperature.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.

-

Enzyme Reaction: Add 50 µL of the diluted this compound or control to the wells. Then, add 50 µL of the recombinant histone demethylase (e.g., 50 nM final concentration) in Assay Buffer to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Washing: Wash the wells three times with 200 µL of PBST.

-

Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with 200 µL of PBST.

-

Secondary Antibody Incubation: Add 100 µL of the secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

-

Detection: Add 100 µL of the appropriate detection reagent (e.g., TMB substrate for HRP).

-

Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Histone Demethylation Assay via Western Blot

This protocol details the assessment of global changes in histone methylation in cultured cells treated with this compound.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3, anti-H3K36me2, and a loading control (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24-72 hours. Include a DMSO-treated control.

-

Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

-

Histone Extraction: Extract histones from the cell pellet using an acid extraction method or a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

Sample Preparation: Mix equal amounts of histone extract (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the histone proteins on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me3, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the specific histone mark to the total histone H3 loading control. Compare the methylation levels in this compound-treated cells to the control.

Conclusion

This compound is a potent and specific tool for the investigation of histone demethylase and TET enzyme function in a variety of research settings. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of epigenetic regulation and its role in health and disease.

References

Application Notes and Protocols: Tfmb-(S)-2-HG in Drug Discovery Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfmb-(S)-2-HG is a synthetic, cell-permeable small molecule that serves as a precursor to (S)-2-hydroxyglutarate ((S)-2-HG).[1][2][3] It is a valuable tool in drug discovery and biomedical research, particularly in the fields of cancer metabolism and epigenetics.[4] (S)-2-HG is an enantiomer of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), which accumulates in cancers with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[5][6] Both enantiomers are known to competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes involved in diverse cellular processes, including epigenetic regulation and hypoxia signaling.[1][2][3] this compound allows for the controlled, exogenous introduction of (S)-2-HG into cells to study its specific effects and to screen for potential therapeutic agents.

Mechanism of Action

This compound is designed to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing active (S)-2-HG.[5] (S)-2-HG, due to its structural similarity to the endogenous metabolite α-ketoglutarate, acts as a competitive inhibitor for a range of α-KG-dependent dioxygenases.[1][2][3][4]

Key enzyme families inhibited by (S)-2-HG include:

-

Ten-Eleven Translocation (TET) family of 5-methylcytosine hydroxylases: These enzymes are crucial for DNA demethylation. Their inhibition by (S)-2-HG can lead to a hypermethylated state. (S)-2-HG is reported to be a more potent inhibitor of TET1/2 compared to its (R)-enantiomer.[1][2]

-

Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes remove methyl groups from histones, playing a critical role in regulating gene expression. (S)-2-HG is a more potent inhibitor of certain KDMs, such as KDM7A and KDM5B, than (R)-2-HG.[1][2]

-

Egl-Nine (EglN) prolyl hydroxylases (PHDs): These enzymes are responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α) under normoxic conditions. Inhibition of EglN by (S)-2-HG leads to the stabilization and activation of HIF-1α signaling.[7][8]

Applications in Drug Discovery Screening

This compound is a versatile tool for various stages of drug discovery:

-

Target Identification and Validation: By mimicking the metabolic state of IDH-mutant cancers, this compound can be used to probe the cellular consequences of inhibiting α-KG-dependent dioxygenases. This helps in identifying and validating these enzymes as therapeutic targets.

-

High-Throughput Screening (HTS): Cell-based assays using this compound can be employed to screen for compounds that are synthetically lethal with the (S)-2-HG-induced cellular state or that can reverse its phenotypic effects.

-

Epigenetic Drug Discovery: Researchers can use this compound to induce epigenetic alterations, such as DNA and histone hypermethylation, and then screen for small molecules that can modulate these changes or target the resulting cellular vulnerabilities.

-

Cancer Metabolism Research: The compound is instrumental in studying metabolic reprogramming in cancer and identifying potential drugs that target these altered metabolic pathways.[4] It has shown potential for research in acute myeloid leukemia (AML).[7][8]

Data Presentation

Table 1: Key Enzyme Targets of (S)-2-HG

| Enzyme Family | Specific Enzymes | Primary Function | Effect of (S)-2-HG Inhibition |

| TET Dioxygenases | TET1, TET2 | DNA Demethylation | DNA Hypermethylation |

| Histone Demethylases (KDMs) | KDM5B (JARID1B/PLU-1), CeKDM7A | Histone Demethylation | Altered Histone Methylation & Gene Expression |

| Prolyl Hydroxylases | EglN1 (PHD2) | HIF-1α Degradation | HIF-1α Stabilization & Hypoxia Pathway Activation |

Note: (S)-2-HG is reported to be a more potent inhibitor of TET1/2, CeKDM7A, and KDM5B compared to (R)-2-HG.[1][2]

Table 2: Recommended Working Concentrations for this compound in Cell Culture

| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |

| Cell Proliferation / Viability | TF-1, various cancer cell lines | 250 µM - 1 mM | 24 - 72 hours (or longer for passage-dependent effects)[5] |

| Epigenetic Modification Analysis | rBMSCs, various cancer cell lines | 200 µM - 500 µM | 48 hours - 7 days[8] |

| HIF-1α Stabilization | HEK293T, various cancer cell lines | 250 µM - 1 mM | 4 - 24 hours |

| Osteogenic Differentiation Inhibition | rBMSCs | 200 µM | 7 days[8] |

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A typical concentration range used in culture is 0.5-20 mM.[1][2][3]

Visualizations

Caption: Mechanism of this compound action.

Caption: Workflow for a cell-based drug screen.

Caption: (S)-2-HG inhibits TET-mediated DNA demethylation.

Caption: (S)-2-HG inhibits EglN, leading to HIF-1α stabilization.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Screening Assay

This protocol describes a general method for screening a compound library for agents that selectively reduce the viability of cells treated with this compound.

Materials:

-

Cell line of interest (e.g., TF-1, U87-MG)

-

Complete cell culture medium

-

This compound (stock solution in DMSO, e.g., 100 mM)

-

Compound library (in DMSO)

-

Vehicle control (DMSO)

-

384-well clear-bottom, white-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Resuspend cells in complete medium to the desired density (e.g., 2.5 x 10⁴ cells/mL for a final density of 1000 cells/well).

-

Dispense 40 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

This compound Treatment:

-

Prepare a working solution of this compound in complete medium. For a final concentration of 500 µM, dilute the 100 mM stock 1:200.

-

Prepare a vehicle control medium containing the same final concentration of DMSO.

-

Remove the plate from the incubator and add 10 µL of the this compound solution to the "treatment" wells and 10 µL of the vehicle medium to the "control" wells.

-